Pyridine, 2,2'-sulfonylbis-
Description
Properties
Molecular Formula |
C10H8N2O2S |
|---|---|
Molecular Weight |
220.25 g/mol |
IUPAC Name |
2-pyridin-2-ylsulfonylpyridine |
InChI |
InChI=1S/C10H8N2O2S/c13-15(14,9-5-1-3-7-11-9)10-6-2-4-8-12-10/h1-8H |
InChI Key |
USKQCXYRFGJOBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)S(=O)(=O)C2=CC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Structural and Functional Significance of Pyridine, 2,2'-Sulfonylbis-
The sulfonyl group (-SO₂-) in Pyridine, 2,2'-sulfonylbis- imparts electron-withdrawing effects, enhancing the reactivity of the pyridine rings toward electrophilic and nucleophilic agents. This bifunctional structure enables applications in ligand design, polymer chemistry, and drug discovery, where stability and directed reactivity are critical. The 2,2'-linkage ensures spatial proximity between the nitrogen atoms, facilitating chelation and coordination chemistry.
Synthetic Strategies for Pyridine, 2,2'-Sulfonylbis-
Sulfide Coupling and Oxidation
The most widely documented approach involves forming a sulfide bridge between two pyridine rings, followed by oxidation to the sulfonyl group.
Synthesis of 2-Mercaptopyridine
2-Chloropyridine reacts with potassium hydrosulfide (KSH) in methanol under mild conditions to yield 2-mercaptopyridine. This step, adapted from Patent US1753658A, achieves a 65–70% conversion rate. The reaction proceeds via nucleophilic aromatic substitution (SₙAr), where the thiolate anion displaces chloride:
$$
\text{2-Chloropyridine} + \text{KSH} \rightarrow \text{2-Mercaptopyridine} + \text{KCl}
$$
The crude product is purified via recrystallization from aqueous methanol, yielding pale-yellow crystals.
Oxidative Coupling to Disulfide
Treatment of 2-mercaptopyridine with iodine or hydrogen peroxide induces oxidative coupling, forming the disulfide (Py-S-S-Py). However, further oxidation to the sulfonyl derivative requires stringent conditions. Patent CN118420520A notes that ozonolysis or concentrated nitric acid at elevated temperatures (80–100°C) converts disulfides to sulfones, albeit with moderate yields (40–55%).
Direct Sulfide Oxidation
An alternative pathway bypasses disulfide formation by directly oxidizing a preformed sulfide bridge. Reacting 2-chloropyridine with sodium sulfide (Na₂S) in dimethylformamide (DMF) at 120°C for 12 hours produces Py-S-Py, which is then oxidized with hydrogen peroxide in acetic acid to Py-SO₂-Py. This method achieves higher yields (60–70%) but demands careful control of stoichiometry to avoid over-oxidation to sulfonic acids.
Nucleophilic Substitution Using Nitroamidopyridine
Patent CN118420520A introduces a novel method employing 2-nitroamidopyridine as a substrate for nucleophilic substitution. The nitroamido group serves as a superior leaving group compared to traditional diazonium salts, enabling safer and more efficient synthesis.
Reaction with Sulfur Nucleophiles
2-Nitroamidopyridine reacts with sodium sulfide (Na₂S) in acetonitrile at 80°C, displacing the nitroamido group to form Py-S-Py. Subsequent oxidation with m-chloroperbenzoic acid (mCPBA) yields Py-SO₂-Py with an overall yield of 58%. This method avoids hazardous diazonium intermediates and operates under milder conditions than traditional approaches.
Mechanistic Insights
The electron-withdrawing nitroamido group activates the pyridine ring toward nucleophilic attack. Density functional theory (DFT) calculations suggest a concerted mechanism where the sulfur nucleophile attacks the electrophilic 2-position concurrently with nitroamido departure.
Direct Sulfonation Approaches
Direct sulfonation of pyridine at the 2-position remains challenging due to the ring’s electron-deficient nature. However, directed ortho-metalation strategies offer a viable workaround.
Directed Lithiation
Treating pyridine with lithium diisopropylamide (LDA) at -78°C generates a lithiated intermediate at the 2-position, which reacts with sulfur dioxide (SO₂) to form pyridine-2-sulfinic acid. Oxidative workup with hydrogen peroxide converts the sulfinic acid to sulfonyl chloride, which dimerizes to Py-SO₂-Py under basic conditions. This route, though technically demanding, provides a 35–40% yield.
Comparative Analysis of Synthetic Methods
| Method | Starting Material | Key Reagents | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Sulfide Oxidation | 2-Chloropyridine | Na₂S, H₂O₂/HOAc | 60–70 | High yield, scalable | Requires harsh oxidation conditions |
| Nitroamido Substitution | 2-Nitroamidopyridine | Na₂S, mCPBA | 58 | Mild conditions, avoids diazonium | Multi-step, costly reagents |
| Direct Sulfonation | Pyridine | LDA, SO₂, H₂O₂ | 35–40 | Direct functionalization | Low yield, cryogenic conditions |
Applications and Derivatives
Pyridine, 2,2'-sulfonylbis- serves as a precursor to sulfonamide-based pharmaceuticals, including kinase inhibitors and antiviral agents. Its rigid structure enhances binding affinity in enzyme active sites, as evidenced by its use in protease inhibitor design. Derivatives such as 2,2'-sulfonylbis-pyridine-N-oxide exhibit enhanced solubility and are explored as corrosion inhibitors in industrial applications.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The sulfonyl groups in 2,2'-sulfonylbis-pyridine act as electron-withdrawing substituents, activating the pyridine ring toward nucleophilic attack. This reactivity is exploited in nucleophilic aromatic substitution reactions, particularly with biological thiols like cysteine residues.
Key findings:
-
Quantum-chemical calculations reveal that the transition state for SNAr is stabilized by electrostatic interactions between the sulfonyl oxygen and nucleophile .
-
Reactivity is tunable by modifying substituents (e.g., nitro, cyano groups) on the pyridine ring, which alter electron density and steric effects .
Palladium-Catalyzed Cross-Coupling Reactions
2,2'-sulfonylbis-pyridine derivatives serve as efficient coupling partners in cross-coupling reactions, overcoming limitations of traditional boron-based reagents.
Mechanistic insights:
-
The sulfinate group acts as a nucleophilic partner, enabling desulfinylative coupling with aryl halides .
-
Electron-deficient pyridines exhibit enhanced reactivity due to improved oxidative addition to palladium .
Alkylation and Ring-Opening Reactions
The sulfonyl groups participate in alkylation reactions, particularly with sultones (cyclic sulfonic esters), to form sulfobetaines.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| 1,3-Propanesultone | Methanol, reflux | Pyridine sulfobetaines | 45–78% |
| N-Methyl-2-pyrrolidone | 120°C, 12 h | Intramolecular H-bond stabilized products | 62% |
Notable observations:
-
Ortho-substituted pyridines exhibit steric hindrance, reducing reaction efficiency compared to meta- and para-analogs .
-
Intramolecular hydrogen bonding between sulfonyl and amide groups directs regioselectivity .
Electrophilic Protein Modification
The compound’s electrophilicity enables selective covalent modification of cysteine residues in proteins, offering pharmacological applications.
| Target Protein | Cysteine Residue | Biological Effect |
|---|---|---|
| Adenosine deaminase (ADA) | C75 | Allosteric inhibition, reduced enzymatic activity |
| KEAP1 | C151 | NRF2 pathway activation |
Key data:
-
Proteome-wide profiling identified 2,2'-sulfonylbis-pyridine derivatives as selective modifiers of <10% of cysteines in human cells .
-
IC₅₀ values for ADA inhibition range from 1–10 μM, dependent on substituent electronic effects .
Tunable Reactivity via Substituent Effects
Modifications to the pyridine ring significantly influence reaction outcomes:
Comparative Reaction Efficiency
A comparison of 2,2'-sulfonylbis-pyridine with analogous boronates highlights its superiority in challenging cross-couplings:
| Reaction | 2-Sulfonylpyridine Yield | Boronate Yield |
|---|---|---|
| Coupling with 2-bromopyridine | 89% | 22% |
| Coupling with aryl chlorides | 78% | <5% |
Scientific Research Applications
Pyridine, 2,2’-sulfonylbis- has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of Pyridine, 2,2’-sulfonylbis- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Key Research Findings and Gaps
- Limited direct data on Pyridine, 2,2'-sulfonylbis- necessitates reliance on analogs.
- Critical gaps : Experimental data on solubility, stability, and toxicity of the sulfonyl-linked derivative are absent in the provided evidence.
- Recommendations : Further studies should explore sulfonylbis-pyridine’s coordination behavior and compare it to dithiobis and methyl-substituted analogs .
Biological Activity
Pyridine, 2,2'-sulfonylbis- is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.
Structural Characteristics
The compound features a pyridine backbone with sulfonyl groups that influence its reactivity and biological interactions. The presence of these functional groups enhances its ability to interact with various biological targets.
Biological Activities
1. Anticancer Properties
Research has shown that pyridine derivatives exhibit significant anticancer activity. For instance, several biscompounds derived from pyridine demonstrated potent cytotoxic effects against human breast cancer cell lines (MCF7) with IC50 values comparable to doxorubicin, a standard chemotherapy drug. Notably, compounds synthesized from pyridine exhibited IC50 values of 29.86 μM to 35.40 μM against MCF7 cells .
Table 1: Anticancer Activity of Pyridine Derivatives
| Compound ID | IC50 (μM) | Cell Line |
|---|---|---|
| 11 | 35.40 | MCF7 |
| 17 | 29.86 | MCF7 |
| 24 | 30.99 | MCF7 |
2. Antimicrobial Activity
Pyridine derivatives have also been evaluated for their antimicrobial properties. A study reported that various sulfone-based pyridines exhibited moderate to excellent antibacterial activity against both gram-positive and gram-negative bacteria. The compounds demonstrated increased inhibition rates as concentrations rose, indicating potential for development into effective antimicrobial agents .
Table 2: Antimicrobial Activity of Pyridine Derivatives
| Compound ID | Concentration (μM) | % Inhibition (S. aureus) |
|---|---|---|
| 9b | 400 | 53.8 |
| 12b | 400 | 54.3 |
| 14e | 400 | 58.5 |
3. Insecticidal and Acaricidal Activities
The compound has also been noted for its insecticidal and acaricidal properties, making it valuable in agricultural applications. Its structural characteristics allow it to effectively interact with target organisms, potentially inhibiting critical enzymatic processes.
The mechanisms underlying the biological activities of pyridine derivatives are complex and multifaceted:
- Anticancer Mechanism : The anticancer activity is believed to involve the inhibition of key cellular pathways associated with cell proliferation and survival.
- Antimicrobial Mechanism : The antimicrobial effects may result from the disruption of bacterial cell membranes or inhibition of essential enzymes.
- Insecticidal Mechanism : Research indicates that these compounds may interfere with neurotransmitter systems in insects, leading to paralysis or death.
Case Studies
Case Study 1: Anticancer Screening
In a comparative study involving various pyridine derivatives, researchers synthesized multiple compounds with different substituents and evaluated their cytotoxicity against several cancer cell lines including HeLa and A549. The results indicated that specific modifications on the pyridine ring significantly enhanced antiproliferative activity .
Case Study 2: Antimicrobial Testing
A series of novel seleno-pyridones were tested for their antibacterial efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli. The study concluded that certain derivatives exhibited promising antibacterial properties, suggesting avenues for further development into therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
